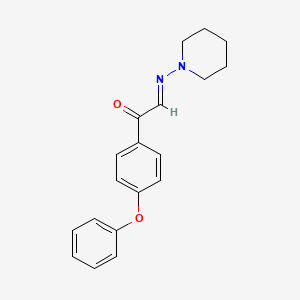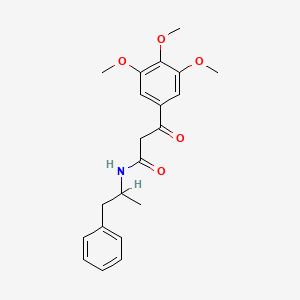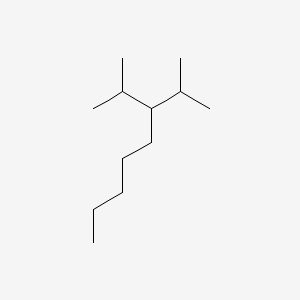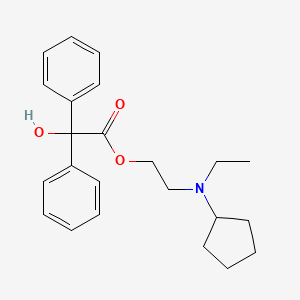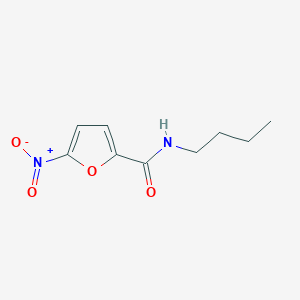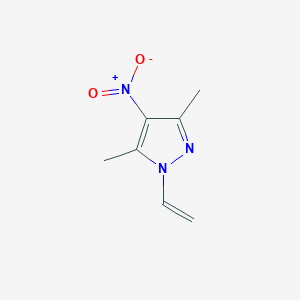
1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with ethenylating agents under controlled conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Cyclization: The compound can form more complex heterocyclic structures through cyclization reactions
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Electrophilic reagents such as halogens and acids are used.
Cyclization: Catalysts like palladium or copper are often employed.
Major Products:
Oxidation: 3,5-dimethyl-4-amino-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Cyclization: Complex heterocyclic compounds with potential pharmaceutical applications.
Aplicaciones Científicas De Investigación
1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
3,5-Dimethyl-4-nitro-1H-pyrazole: Similar structure but lacks the ethenyl group.
1-Methyl-3,5-dimethyl-4-nitro-1H-pyrazole: Similar but with a methyl group instead of an ethenyl group
Uniqueness: 1-Ethenyl-3,5-dimethyl-4-nitro-1H-pyrazole is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propiedades
Número CAS |
21487-24-1 |
|---|---|
Fórmula molecular |
C7H9N3O2 |
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
1-ethenyl-3,5-dimethyl-4-nitropyrazole |
InChI |
InChI=1S/C7H9N3O2/c1-4-9-6(3)7(10(11)12)5(2)8-9/h4H,1H2,2-3H3 |
Clave InChI |
FGUSWKFZEXMPOO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C=C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




